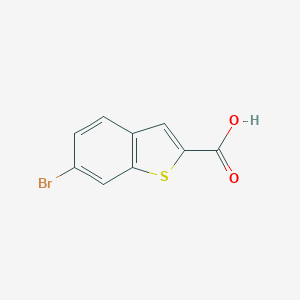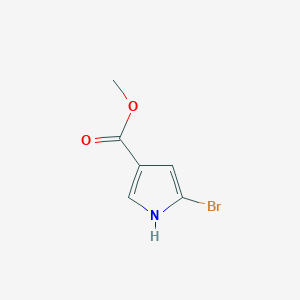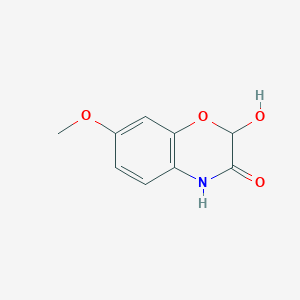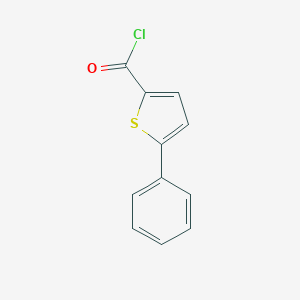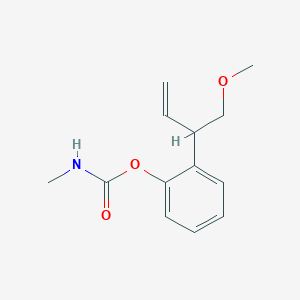
2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate, commonly known as carbaryl, is a widely used insecticide and pesticide. It is a white crystalline solid that is used to control pests in agriculture, forestry, and public health. Carbaryl is a member of the carbamate family of chemicals, which work by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its insecticidal properties and its effects on the nervous system. It has been used in a variety of scientific research applications, including:
1. Toxicology studies: Carbaryl has been used to study the toxic effects of pesticides on the environment and on living organisms, including humans.
2. Neurobiology studies: Carbaryl has been used to study the effects of 2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate inhibition on the nervous system, including the role of 2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate in learning and memory.
3. Pharmacology studies: Carbaryl has been used to study the pharmacokinetics and pharmacodynamics of carbamate insecticides.
Wirkmechanismus
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate) in the nervous system of insects. 2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft between neurons. When 2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate is inhibited, ACh accumulates in the synaptic cleft, leading to overstimulation of the nervous system and ultimately causing paralysis and death in insects.
Biochemical and Physiological Effects
Carbaryl has been shown to have a range of biochemical and physiological effects on living organisms, including:
1. Inhibition of 2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate activity: Carbaryl inhibits 2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate activity in the nervous system of insects, leading to overstimulation and paralysis.
2. Disruption of neurotransmitter signaling: Carbaryl can disrupt the normal signaling of neurotransmitters in the nervous system, leading to a range of neurological effects.
3. Alteration of gene expression: Carbaryl has been shown to alter the expression of genes involved in metabolism, cell signaling, and stress response.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl has several advantages and limitations for use in lab experiments. Some advantages include:
1. High potency: Carbaryl is a highly potent insecticide, making it useful for studying the effects of 2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate inhibition on the nervous system.
2. Wide range of effects: Carbaryl has a wide range of effects on living organisms, making it useful for studying the biochemical and physiological effects of pesticides.
Some limitations of carbaryl for use in lab experiments include:
1. Toxicity: Carbaryl is highly toxic and can be dangerous to handle in the lab.
2. Non-specific effects: Carbaryl has non-specific effects on living organisms, making it difficult to study specific pathways or processes.
Zukünftige Richtungen
There are several future directions for research on carbaryl and other carbamate insecticides, including:
1. Development of safer alternatives: Research is needed to develop safer alternatives to carbamate insecticides that are effective against pests but have fewer negative effects on the environment and on living organisms.
2. Understanding the effects on the microbiome: Research is needed to understand the effects of carbamate insecticides on the microbiome of living organisms, including humans.
3. Studying the long-term effects: Research is needed to study the long-term effects of carbamate insecticides on living organisms, including the potential for chronic exposure to lead to disease or other negative health outcomes.
In conclusion, carbaryl is a widely used insecticide and pesticide that has been extensively studied for its effects on the nervous system and its toxicity. While it has several advantages for use in lab experiments, it also has limitations and potential negative effects on the environment and on living organisms. Further research is needed to develop safer alternatives and to understand the long-term effects of carbamate insecticides.
Synthesemethoden
Carbaryl can be synthesized by reacting 1-naphthol with methyl isocyanate and 2-chloroethanol. The reaction takes place in the presence of a catalyst such as zinc chloride. The resulting product is then purified by recrystallization to obtain pure carbaryl.
Eigenschaften
CAS-Nummer |
18188-17-5 |
|---|---|
Produktname |
2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate |
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
[2-(1-methoxybut-3-en-2-yl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H17NO3/c1-4-10(9-16-3)11-7-5-6-8-12(11)17-13(15)14-2/h4-8,10H,1,9H2,2-3H3,(H,14,15) |
InChI-Schlüssel |
DHGJHURZBNKHAO-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC=C1C(COC)C=C |
Kanonische SMILES |
CNC(=O)OC1=CC=CC=C1C(COC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



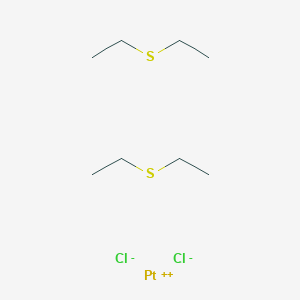


![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)
